N-(4-methoxybenzyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide
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Overview
Description
N-(4-methoxybenzyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide: is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.
Attachment of the Methoxybenzyl Group: The final step involves the alkylation of the triazole-pyridine intermediate with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the pyridinyl group, potentially yielding dihydro derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction could produce dihydrotriazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxybenzyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of drugs targeting various diseases. Its triazole ring is known for its bioactivity, and the compound may exhibit antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and cellular processes. The methoxybenzyl and pyridinyl groups enhance the compound’s binding affinity and specificity, contributing to its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetamide
- N-(4-methoxybenzyl)-2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetamide
- N-(4-methoxybenzyl)-2-(3-(pyridin-4-yl)-1H-1,2,3-triazol-5-yl)acetamide
Uniqueness
N-(4-methoxybenzyl)-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective in certain applications where other similar compounds may not perform as well.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-14-4-2-12(3-5-14)11-19-16(23)10-15-20-17(22-21-15)13-6-8-18-9-7-13/h2-9H,10-11H2,1H3,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJFTDRISABJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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